

Application Notes and Protocols for Staining Cells with Oxonol 595

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxonol 595

Cat. No.: B15555455

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Introduction

Oxonol 595 is a fluorescent, voltage-sensitive dye belonging to the oxonol family of anionic probes. These dyes are invaluable tools for measuring relative changes in plasma membrane potential in eukaryotic cells. As anionic molecules, oxonol dyes are typically excluded from the intracellular space of healthy, polarized cells which maintain a negative resting membrane potential. However, upon membrane depolarization, the reduced negative charge across the membrane allows the dye to enter the cell. Once inside, **Oxonol 595** binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence quantum yield. This property allows for the sensitive detection of membrane potential changes through fluorescence microscopy. Increased intracellular fluorescence of **Oxonol 595** is indicative of membrane depolarization, while a decrease in fluorescence suggests hyperpolarization.

Oxonol dyes, including **Oxonol 595**, are considered "slow-response" probes. Their response time is governed by the translocation of the dye across the plasma membrane, which is on the order of seconds to minutes. This makes them well-suited for monitoring changes in average membrane potential in non-excitable cells in response to stimuli such as ion channel modulation, drug application, or other physiological events.^{[1][2]} Due to their net negative charge, these dyes are generally excluded from mitochondria, making them particularly useful for specifically measuring plasma membrane potential.^[3]

Principle of Action

The mechanism of action for **Oxonol 595** and other anionic voltage-sensitive dyes is based on the principles of the Nernst equilibrium. The negatively charged dye partitions across the plasma membrane in a voltage-dependent manner.

- **Polarized State (Negative Resting Potential):** In a healthy cell with a negative intracellular environment, the anionic **Oxonol 595** is electrostatically repelled from the cell interior, resulting in low intracellular fluorescence.
- **Depolarized State (More Positive Potential):** When the cell membrane depolarizes, the potential difference across the membrane decreases. This reduction in the negative intracellular potential allows the anionic dye to move into the cell down its concentration gradient.
- **Fluorescence Enhancement:** Once inside the cell, **Oxonol 595** binds to intracellular components like proteins and lipid membranes. This binding event restricts the dye's molecular motion, leading to a significant increase in its fluorescence intensity.

This relationship between membrane potential and fluorescence intensity allows for the qualitative and semi-quantitative assessment of membrane potential changes in living cells.

Quantitative Data

The following tables summarize the key quantitative properties of **Oxonol 595** and related oxonol dyes. It is important to note that optimal parameters may vary depending on the specific cell type and experimental conditions.

Table 1: Physicochemical and Spectral Properties of Oxonol Dyes

Property	Oxonol 595	DiBAC4(5)	Oxonol VI
Molecular Weight	493.60 g/mol [4]	542.67 g/mol [1]	316.35 g/mol [4]
Solubility	DMSO[5]	DMSO[1]	DMSO[4]
Excitation (max)	Not explicitly found for Oxonol 595, but expected to be similar to DiBAC4(5) at ~590 nm.	590 nm[1]	599 nm[4], 614 nm[6]
Emission (max)	Not explicitly found for Oxonol 595, but expected to be similar to DiBAC4(5) at ~616 nm.	616 nm[1]	634 nm[4], 646 nm[6]

Table 2: Typical Experimental Parameters for Oxonol Dyes

Parameter	Recommended Range	Notes
Stock Solution Concentration	1-10 mM in DMSO	Store at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.
Working Concentration	100 nM - 10 µM	Optimal concentration should be determined empirically for each cell type to maximize signal-to-noise while minimizing toxicity.[7]
Incubation Time	15 - 60 minutes	Longer incubation times may be necessary for some cell types, but should be optimized to avoid artifacts.[1]
Incubation Temperature	Room Temperature or 37°C	Incubation at physiological temperatures (37°C) is common, but room temperature may also be suitable.[1]

Experimental Protocols

The following protocols provide a general guideline for staining cells with **Oxonol 595** for fluorescence microscopy. Optimization of dye concentration and incubation time is highly recommended for each specific cell type and experimental setup.

Protocol 1: Staining of Adherent Cells for Live-Cell Imaging

Materials:

- **Oxonol 595**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

- Cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets (e.g., for Cy5 or similar red-emitting dyes)

Procedure:

- Prepare Stock Solution:
 - Prepare a 1-10 mM stock solution of **Oxonol 595** in high-quality, anhydrous DMSO.
 - Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- Prepare Staining Solution:
 - On the day of the experiment, thaw an aliquot of the **Oxonol 595** stock solution.
 - Dilute the stock solution in a physiological buffer (e.g., HBSS) to the desired final working concentration (typically in the range of 100 nM to 5 µM). The optimal concentration must be determined experimentally.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with the physiological buffer.
 - Add the staining solution to the cells and incubate for 15-60 minutes at 37°C or room temperature, protected from light.
- Imaging:
 - After incubation, cells can be imaged directly in the staining solution. Washing is generally not required and may reduce the signal.
 - Use a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation around 590 nm and emission around 620 nm).

- Acquire images before and after the application of your experimental stimulus to observe changes in fluorescence intensity, which correspond to changes in membrane potential.

Protocol 2: Staining of Suspension Cells for Microscopy

Materials:

- **Oxonol 595**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Suspension cells
- Poly-D-lysine coated coverslips or imaging chambers (optional, for immobilizing cells)
- Centrifuge
- Fluorescence microscope with appropriate filter sets

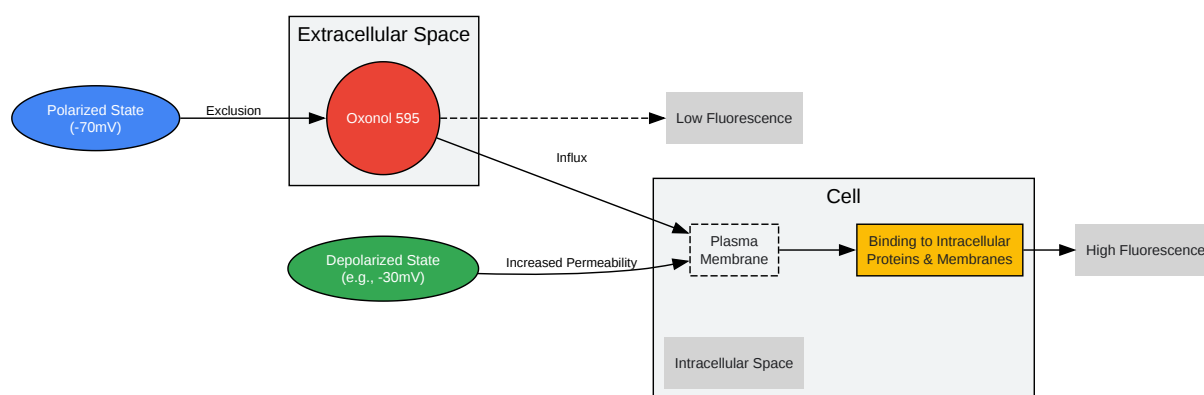
Procedure:

- Prepare Stock and Staining Solutions:
 - Follow steps 1 and 2 from Protocol 1.
- Cell Staining:
 - Centrifuge the cell suspension to pellet the cells.
 - Resuspend the cell pellet in the staining solution at the desired cell density.
 - Incubate for 15-60 minutes at 37°C or room temperature, protected from light.
- Cell Immobilization and Imaging:
 - For imaging, transfer the stained cell suspension to an imaging chamber.

- To immobilize suspension cells for better imaging, you can let them settle on poly-D-lysine coated coverslips for 15-30 minutes.
- Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

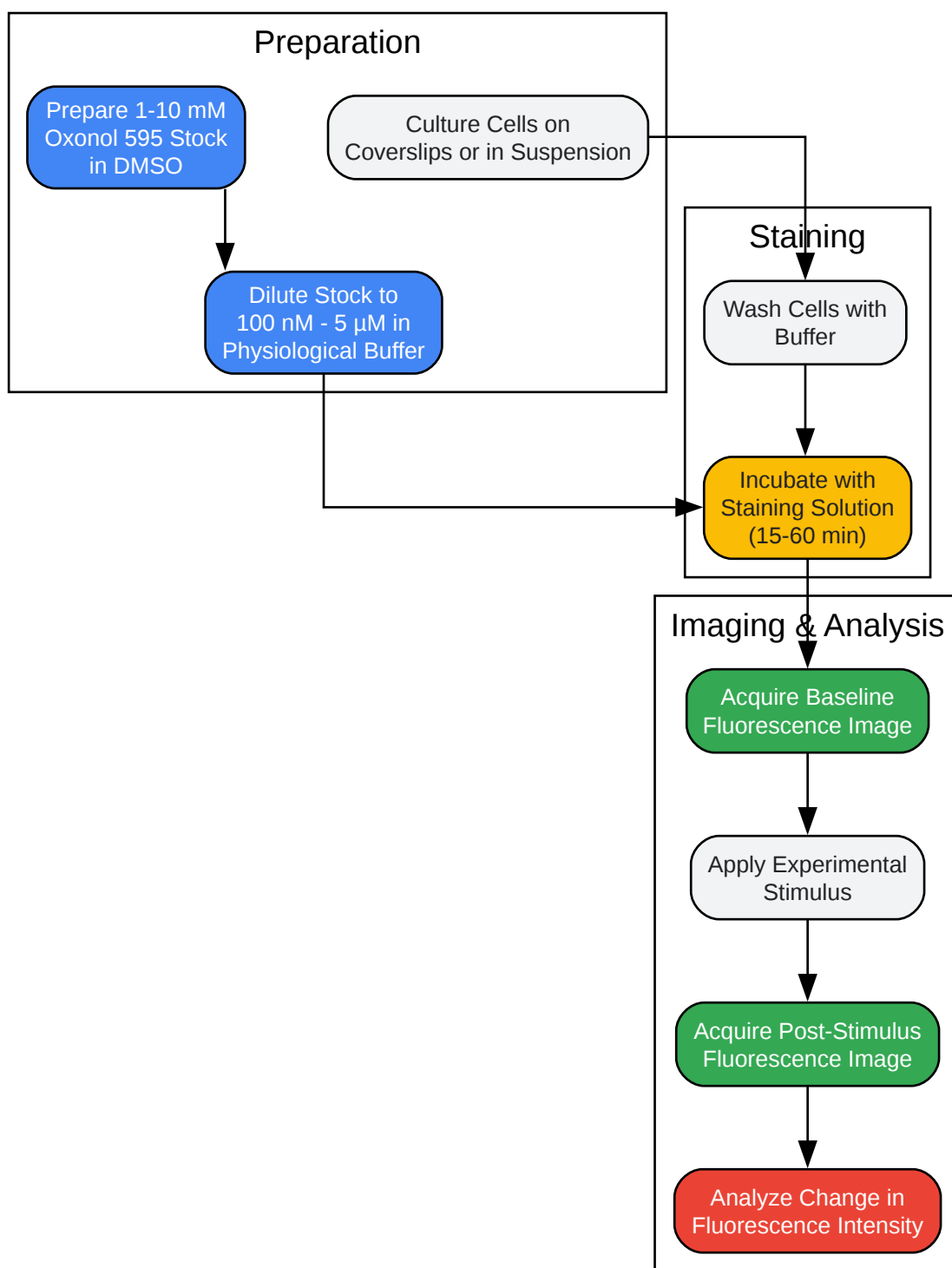
Signaling Pathway and Mechanism of Action



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Caption: Mechanism of **Oxonol 595** action in response to membrane potential changes.

Experimental Workflow



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Caption: General experimental workflow for staining cells with **Oxonol 595**.

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